molecular formula C28H16O8 B135694 Calix(4)quinone CAS No. 125583-07-5

Calix(4)quinone

Cat. No.: B135694
CAS No.: 125583-07-5
M. Wt: 480.4 g/mol
InChI Key: DUGCYJISDMPUAW-UHFFFAOYSA-N
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Description

quinone, is a macrocyclic compound derived from Calix4arene. It consists of four p-benzoquinone units linked by methylene groups, forming a bowl-like structure.

Properties

IUPAC Name

pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,6,9,12,15,18,21-octaene-5,11,17,23,25,26,27,28-octone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H16O8/c29-21-5-13-1-14-6-22(30)8-16(26(14)34)3-18-10-24(32)12-20(28(18)36)4-19-11-23(31)9-17(27(19)35)2-15(7-21)25(13)33/h5-12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGCYJISDMPUAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=O)C=C(C2=O)CC3=CC(=O)C=C(C3=O)CC4=CC(=O)C=C(C4=O)CC5=CC(=O)C=C1C5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Substrates : Both para-tert-butyl (p-tBu) calixarene and unsubstituted calixarene are viable precursors.

  • Conditions :

    • Oxidants : 2.5 equivalents of PbO2 and 15 equivalents of 70% HClO4 per phenol unit.

    • Solvent : Dichloromethane (CH2Cl2)/acetone (1:1 v/v) to enhance substrate solubility.

    • Time/Temperature : 2 hours at room temperature.

  • Work-Up : Filtration through celite, aqueous extraction to neutrality, and solvent evaporation.

Yield and Efficiency

  • p-tBu-Calixarene : 42% isolated yield (82% per quinone unit).

  • Unsubstituted Calixarene : 34% isolated yield (77% per quinone unit).

Optimization of Reaction Parameters

Key variables influencing yield and reproducibility include:

HClO4 Concentration

HClO4 Equivalents per Phenol UnitNMR Yield of this compound
1563%
3.338%

Exceeding 15 equivalents risks degradation, while insufficient acid halts oxidation.

Solvent Composition

A CH2Cl2/acetone mixture is critical:

  • Role of Acetone : Polar aprotic solvent stabilizes intermediates.

  • Role of CH2Cl2 : Enhances macrocycle solubility without inhibiting reactivity.

Yield Analysis and Comparative Data

The HClO4/PbO2 method outperforms traditional approaches:

MethodIsolated YieldAverage Yield per Quinone Unit
Thallium(III)/TFA14–79%60–75%
HClO4/PbO2 (p-tBu)42%82%
HClO4/PbO2 (unsubstituted)34%77%

This protocol achieves higher per-unit efficiency while eliminating thallium.

Purification Techniques and Challenges

This compound’s polarity complicates isolation:

  • Trituration : Repeated washing with acetone removes impurities, yielding a pure product.

  • Chromatography Limitations : Silica gel adsorption necessitates alternative strategies for larger calix[n]quinones (n > 4).

Scalability and Industrial Production Considerations

While laboratory-scale synthesis is robust, industrial adaptation requires:

  • Waste Management : Lead-contaminated byproducts demand regulated disposal.

  • Process Intensification : Optimizing solvent recovery and reagent recycling to reduce costs.

  • Stability : this compound darkens at room temperature, suggesting低温 storage for commercial batches .

Chemical Reactions Analysis

Types of Reactions: Calix(4)quinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Energy Storage Applications

Lithium-Ion Batteries (LIBs)

Calix(4)quinone has emerged as a promising organic cathode material in lithium-ion batteries, primarily due to its high capacity and stability. Recent studies have demonstrated its ability to accept multiple lithium ions, enhancing the battery's overall performance.

  • Performance Metrics :
    • Initial reversible capacity: Up to 340 mAh/g after 100 cycles.
    • Cycle stability: Retains 220 mAh/g after 1000 cycles at a rate of 0.5 C.
    MaterialCapacity (mAh/g)CyclesRate (C)Stability
    This compound3401000.2Excellent
    C8Q2681000.2Good

The synthesis of this compound via HClO₄/PbO₂ oxidation of calix arenes has been reported to yield high purity and efficiency, making it a viable candidate for large-scale battery applications .

Sensing Applications

This compound's electrochemical properties make it suitable for sensor applications, particularly in detecting metal ions and small organic molecules. Its ability to undergo redox reactions allows for sensitive detection mechanisms.

  • Case Study :
    • A study demonstrated that this compound could selectively bind to lead ions, providing a potential method for environmental monitoring.
  • Detection Limits :
    AnalyteDetection Limit (µM)
    Lead Ions<1

The electrochemical reduction mechanism of this compound contributes to its effectiveness as a sensing material, allowing for precise control over binding properties .

Catalysis

This compound has also shown potential in catalysis, particularly in organic transformations and polymerization processes. Its unique structure facilitates the formation of host-guest complexes, enhancing reaction rates and selectivity.

  • Catalytic Activity :
    Reaction TypeCatalyst UsedYield (%)
    Oxidation of AlcoholsThis compound>85

The ability of this compound to stabilize reactive intermediates makes it a valuable catalyst in synthetic organic chemistry .

Mechanism of Action

Calix(4)quinone is compared with other similar compounds such as Calix6quinone and Calix8quinone:

  • Calix 6quinone: Contains six p-benzoquinone units and exhibits higher theoretical capacity but lower stability compared to this compound .
  • Calix 8quinone: Contains eight p-benzoquinone units and offers even higher capacity and stability, making it suitable for long-cycle applications .

Uniqueness: this compound is unique due to its balanced properties of high capacity and stability, making it a promising candidate for various applications, particularly in energy storage .

Comparison with Similar Compounds

Biological Activity

Calix(4)quinone, a member of the calixarene family, has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antibacterial, antiviral, anticancer, and immunomodulatory effects. Additionally, we will include relevant data tables and case studies to illustrate these findings.

Overview of this compound

This compound is synthesized from calixarene derivatives through oxidation processes that convert the hydroxyl groups into quinone functionalities. This structural modification enhances its reactivity and biological properties. The compound features multiple carbonyl groups that facilitate interactions with various biological targets, making it a promising candidate for drug development.

Antibacterial Activity

This compound exhibits notable antibacterial properties against a range of pathogenic bacteria. Research indicates that its mechanism of action involves disrupting bacterial cell membranes and inhibiting vital enzymatic processes.

Table 1: Antibacterial Efficacy of this compound Derivatives

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli15 μg/mL
Staphylococcus aureus10 μg/mL
Pseudomonas aeruginosa20 μg/mL

A study by Yousaf et al. (2015) demonstrated that this compound derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to conventional antibiotics. The compound's ability to penetrate bacterial membranes is attributed to its lipophilicity and structural flexibility.

Antiviral Activity

This compound has also been investigated for its antiviral properties. In vitro studies have shown that it can inhibit viral replication through various mechanisms, including enzyme inhibition and interference with viral entry into host cells.

Case Study: Inhibition of Neuraminidase

Azo derivatives of calixarene, including this compound, were tested against neuraminidase enzymes from influenza viruses. Molecular docking studies revealed strong binding affinities, suggesting that these compounds could serve as effective neuraminidase inhibitors.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Research indicates that it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (μM)Reference
MCF-7 (Breast cancer)12.5
HeLa (Cervical cancer)15.0
A549 (Lung cancer)10.0

In vitro studies have shown that this compound can significantly reduce cell viability in various cancer cell lines, highlighting its potential as a chemotherapeutic agent.

Immunomodulatory Effects

This compound has demonstrated immunomodulatory effects by enhancing the activity of immune cells such as macrophages and neutrophils. Studies indicate that it can stimulate the production of pro-inflammatory cytokines, thereby promoting an immune response.

A study conducted by Coleman et al. (2008) showed that this compound derivatives did not exhibit cytotoxicity at therapeutic concentrations and enhanced the phagocytic activity of macrophages without triggering excessive inflammatory responses.

Q & A

Basic Research Questions

Q. How is Calix(4)quinone synthesized, and what characterization methods validate its molecular structure?

  • Methodological Answer : this compound is synthesized via multi-step organic reactions, including cyclization and oxidation of phenol derivatives. Key characterization techniques include:

  • X-ray diffraction (XRD) to confirm crystallinity and macrocyclic structure .
  • Nuclear Magnetic Resonance (NMR) to verify quinone group positioning and purity .
  • Electrochemical profiling (cyclic voltammetry) to assess redox activity, critical for energy storage applications .
    • Data Consideration : Ensure reproducibility by detailing solvent systems, reaction temperatures, and purification steps in supplementary materials .

Q. What electrochemical properties make this compound suitable for aqueous metal-ion batteries?

  • Methodological Answer : this compound’s redox-active quinone units enable reversible electron transfer, which is probed via:

  • Galvanostatic charge-discharge tests to measure specific capacity (e.g., 335 mAh g⁻¹ at 20 mA g⁻¹) .
  • pH-dependent studies to optimize electrolyte compatibility and stability .
    • Key Metric : Compare Coulombic efficiency (e.g., 93% in Chen et al.’s study ) against alternative organic cathodes to justify its advantage.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported conductivity values for this compound-based electrodes?

  • Methodological Answer : Discrepancies often arise from variations in electrode fabrication (e.g., binder ratios) or electrolyte composition. To address this:

  • Systematic Reviews : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to standardize experimental variables .
  • Controlled Replication : Reproduce studies under identical conditions (e.g., electrode thickness, current density) and publish raw data in appendices for transparency .
    • Example : Chen et al. achieved high capacity using cationic-selective membranes, whereas others omitted this detail, leading to inconsistent results .

Q. What experimental designs are optimal for testing this compound’s stability under extreme electrochemical conditions?

  • Methodological Answer : Design experiments using:

  • Accelerated degradation protocols (e.g., 1000+ charge-discharge cycles) to simulate long-term performance .
  • In-situ spectroscopic techniques (FTIR, Raman) to monitor structural changes during cycling .
    • Data Analysis : Apply error analysis frameworks (e.g., uncertainty quantification for instrumentation) to distinguish intrinsic material degradation from experimental artifacts .

Q. How can computational modeling complement experimental studies of this compound’s molecular interactions?

  • Methodological Answer : Integrate Density Functional Theory (DFT) to:

  • Predict redox potentials and ion-binding affinities .
  • Guide synthetic modifications (e.g., expanding conjugation as in Calix[8]quinone ).
    • Validation : Cross-reference computational results with experimental NMR/XRD data to refine models .

Methodological Frameworks for Research Design

Q. What criteria ensure a rigorous research question for this compound studies?

  • Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Example: "How does pH variation (2–12) affect the degradation kinetics of this compound in AZIBs?" addresses novelty (unexplored pH range) and relevance (practical battery applications) .

Q. How should researchers handle large datasets from electrochemical profiling?

  • Answer :

  • Raw Data : Archive in appendices or supplementary materials to comply with journal guidelines .
  • Visualization : Use normalized capacity vs. cycle number plots to highlight trends, avoiding redundant table duplication .

Addressing Contradictions and Knowledge Gaps

Q. Why do some studies report lower capacity for this compound compared to theoretical predictions?

  • Answer : Common pitfalls include:

  • Incomplete activation of redox sites due to insufficient electrolyte penetration .
  • Side reactions in non-optimized electrolytes (e.g., proton co-intercalation in acidic conditions) .
    • Solution : Conduct pre-cycling activation steps and use highly concentrated electrolytes to mitigate inefficiencies .

Q. What interdisciplinary approaches enhance this compound research?

  • Answer : Collaborate with:

  • Material Scientists to explore composite electrodes (e.g., carbon nanotube integration).
  • Computational Chemists to model ion diffusion pathways .
    • Case Study : Yao et al.’s collaboration with electrochemists improved quinone-based battery design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calix(4)quinone
Reactant of Route 2
Calix(4)quinone

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